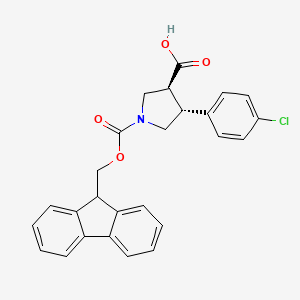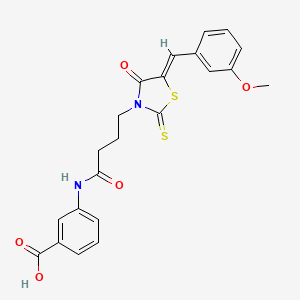![molecular formula C11H11F2NO2 B2738993 N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305325-92-0](/img/structure/B2738993.png)
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce tumor growth, inhibit angiogenesis, and induce apoptosis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to protect dopaminergic neurons from oxidative stress, improve motor function, and reduce inflammation.
实验室实验的优点和局限性
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, it also has some limitations, including its low stability and short half-life in vivo.
未来方向
There are several future directions for the research on N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as multiple sclerosis, Huntington's disease, and stroke. Another direction is to optimize its synthesis method to improve its yield and stability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
合成方法
The synthesis of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 2,4-difluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to form the amide. The final step involves the addition of acetic anhydride and pyridine to form the enamide. The overall yield of this synthesis method is approximately 30%.
科学研究应用
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
属性
IUPAC Name |
N-[1-(2,4-difluorophenyl)-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-11(16)14-10(6-15)8-4-3-7(12)5-9(8)13/h2-5,10,15H,1,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCMJWNQIMJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

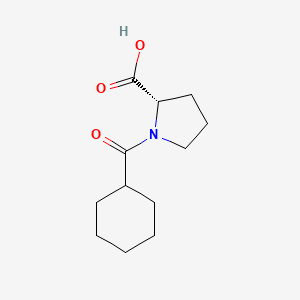
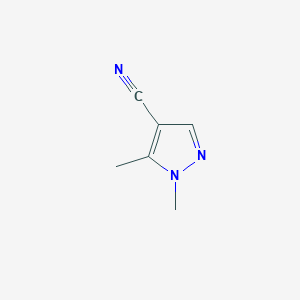
![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)
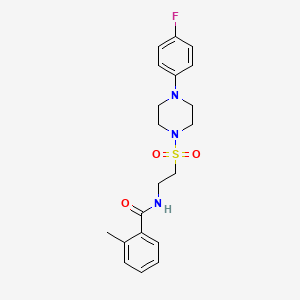
![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
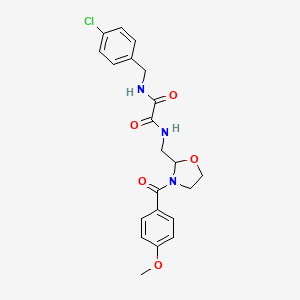


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)

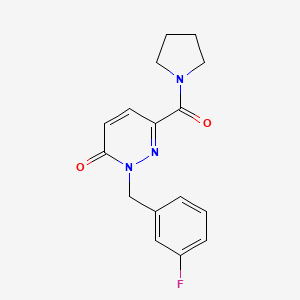
![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)
